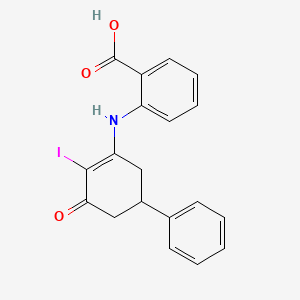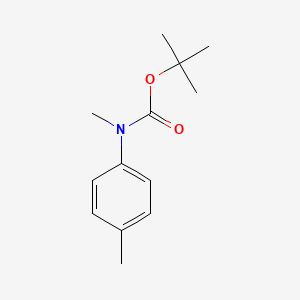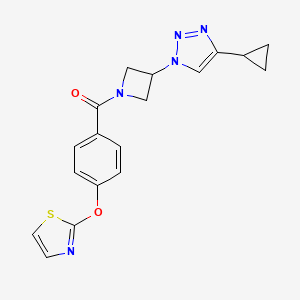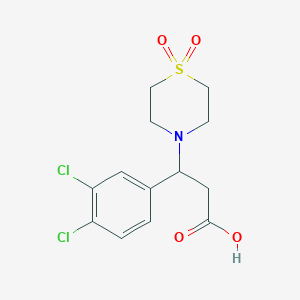![molecular formula C15H16F6N2OS B2704639 N-[3,5-bis(trifluoromethyl)cyclohexyl]-2-(methylsulfanyl)pyridine-3-carboxamide CAS No. 1209600-08-7](/img/structure/B2704639.png)
N-[3,5-bis(trifluoromethyl)cyclohexyl]-2-(methylsulfanyl)pyridine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3,5-bis(trifluoromethyl)cyclohexyl]-2-(methylsulfanyl)pyridine-3-carboxamide is a complex organic compound characterized by its unique structure, which includes a cyclohexyl ring substituted with trifluoromethyl groups, a pyridine ring, and a carboxamide group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[3,5-bis(trifluoromethyl)cyclohexyl]-2-(methylsulfanyl)pyridine-3-carboxamide typically involves multiple steps:
-
Formation of the Cyclohexyl Intermediate: : The initial step involves the synthesis of 3,5-bis(trifluoromethyl)cyclohexanone. This can be achieved through the Friedel-Crafts acylation of cyclohexane with trifluoromethyl ketone in the presence of a Lewis acid catalyst such as aluminum chloride.
-
Introduction of the Pyridine Ring: : The next step involves the formation of the pyridine ring. This can be done through a condensation reaction between 2-chloropyridine-3-carboxylic acid and the cyclohexyl intermediate in the presence of a base such as potassium carbonate.
-
Formation of the Carboxamide Group: : The final step involves the conversion of the carboxylic acid group to a carboxamide group. This can be achieved through the reaction of the carboxylic acid with an amine, such as methylamine, in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors for better control of reaction conditions and the development of more efficient catalysts.
化学反应分析
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the methylsulfanyl group, leading to the formation of sulfoxides or sulfones.
-
Reduction: : Reduction reactions can occur at the carboxamide group, potentially converting it to an amine.
-
Substitution: : The trifluoromethyl groups on the cyclohexyl ring can participate in nucleophilic substitution reactions, although these reactions are typically challenging due to the electron-withdrawing nature of the trifluoromethyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3) can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, N-[3,5-bis(trifluoromethyl)cyclohexyl]-2-(methylsulfanyl)pyridine-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology and Medicine
In biology and medicine, this compound has potential applications as a pharmaceutical agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development. Research is ongoing to explore its efficacy and safety in treating various diseases.
Industry
In industry, the compound can be used in the development of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for use in coatings, adhesives, and other high-performance applications.
作用机制
The mechanism of action of N-[3,5-bis(trifluoromethyl)cyclohexyl]-2-(methylsulfanyl)pyridine-3-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl groups enhance its lipophilicity, allowing it to easily cross cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact pathways and targets are still under investigation, but it is believed to affect signaling pathways involved in inflammation and cell proliferation.
相似化合物的比较
Similar Compounds
- N-[3,5-bis(trifluoromethyl)phenyl]-2-(methylsulfanyl)pyridine-3-carboxamide
- N-[3,5-bis(trifluoromethyl)cyclohexyl]-2-(methylsulfanyl)benzamide
Uniqueness
N-[3,5-bis(trifluoromethyl)cyclohexyl]-2-(methylsulfanyl)pyridine-3-carboxamide is unique due to the presence of both the cyclohexyl and pyridine rings, which confer distinct chemical and physical properties. The trifluoromethyl groups enhance its stability and reactivity, making it more versatile compared to similar compounds.
Conclusion
This compound is a compound of significant interest due to its unique structure and potential applications in various fields. Its synthesis involves multiple steps, and it can undergo various chemical reactions, making it a versatile intermediate in organic synthesis. Ongoing research continues to explore its potential in scientific research and industrial applications.
属性
IUPAC Name |
N-[3,5-bis(trifluoromethyl)cyclohexyl]-2-methylsulfanylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F6N2OS/c1-25-13-11(3-2-4-22-13)12(24)23-10-6-8(14(16,17)18)5-9(7-10)15(19,20)21/h2-4,8-10H,5-7H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRJCVZHXVTVCCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)NC2CC(CC(C2)C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F6N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![[1-(4-Methoxybenzyl)-1H-imidazol-4-yl]methanamine](/img/structure/B2704556.png)

![4-(1-(2-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-(4-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2704558.png)
![N-(4-ethoxyphenyl)-2-((9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/new.no-structure.jpg)
![N-[2-methoxy-4-(methylsulfanyl)butyl]furan-2-carboxamide](/img/structure/B2704561.png)

![N-(Cyanomethyl)-2-[(4-methylcyclohexyl)-(oxolan-2-ylmethyl)amino]acetamide](/img/structure/B2704568.png)
![Cyclohexyl-[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2704573.png)
![2-[(2-Chloroacetyl)amino]-N-cyclopropyl-3-phenylpropanamide](/img/structure/B2704574.png)

![8-{3-[(2,6-Dichlorophenyl)methoxy]phenyl}-1,3-dimethyl-1,3,5-trihydroimidazoli dino[1,2-h]purine-2,4-dione](/img/structure/B2704576.png)
![1-(4-Fluoro-3-methoxyphenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2704577.png)

![4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)-1,2-dihydroisoquinolin-1-one](/img/structure/B2704579.png)
